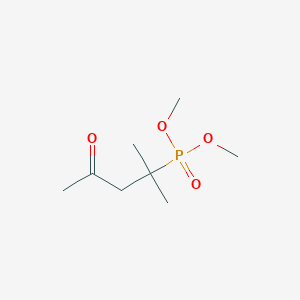
Dimephosphon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimephosphon is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Dimephosphon is a phosphonate derivative that is synthesized using a specific method and has unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Dimephosphon has been extensively studied for its potential applications in various scientific fields. In medicine, Dimephosphon has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system due to its unique chemical properties. In agriculture, Dimephosphon has been studied for its ability to enhance plant growth and improve crop yields. In environmental science, Dimephosphon has been investigated for its potential use in water treatment and soil remediation.
Mecanismo De Acción
The mechanism of action of Dimephosphon is complex and not fully understood. It is believed that Dimephosphon works by inhibiting specific enzymes and signaling pathways involved in various biological processes. It has also been shown to bind to specific receptors and transporters in cells, leading to changes in cellular function and metabolism.
Efectos Bioquímicos Y Fisiológicos
Dimephosphon has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Dimephosphon can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties and can scavenge free radicals. In animals, Dimephosphon has been shown to improve cognitive function and reduce oxidative stress. It has also been shown to enhance plant growth and improve crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimephosphon has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of Dimephosphon is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Dimephosphon. One area of interest is its potential use as a drug delivery system. Researchers are investigating the use of Dimephosphon as a carrier for drugs that target specific cells or tissues. Another area of interest is its potential use in environmental remediation. Researchers are investigating the use of Dimephosphon in water treatment and soil remediation to remove heavy metals and other contaminants. Additionally, further studies are needed to understand the mechanism of action of Dimephosphon and its potential applications in various scientific fields.
Conclusion
In conclusion, Dimephosphon is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has unique biochemical and physiological effects. Dimephosphon has been extensively studied for its potential applications in medicine, agriculture, and environmental science. While there are still many unanswered questions about its mechanism of action, Dimephosphon shows great promise for use in various scientific fields in the future.
Métodos De Síntesis
Dimephosphon is synthesized using a multistep process that involves the reaction of phosphorus trichloride with diethyl phosphite. The product of this reaction is then treated with sodium hydroxide to produce the final product, Dimephosphon. The synthesis of Dimephosphon is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Propiedades
Número CAS |
14394-26-4 |
|---|---|
Nombre del producto |
Dimephosphon |
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
4-dimethoxyphosphoryl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-7(9)6-8(2,3)13(10,11-4)12-5/h6H2,1-5H3 |
Clave InChI |
MOMJYWJXUNIBGJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)P(=O)(OC)OC |
SMILES canónico |
CC(=O)CC(C)(C)P(=O)(OC)OC |
Otros números CAS |
14394-26-4 |
Sinónimos |
(1,1-dimethyl-3-oxobutyl)phosphonic acid dimethyl ester dimephosphon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



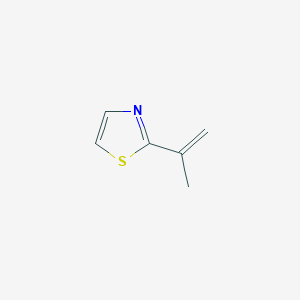

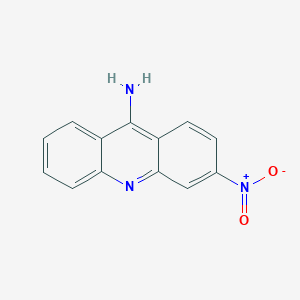
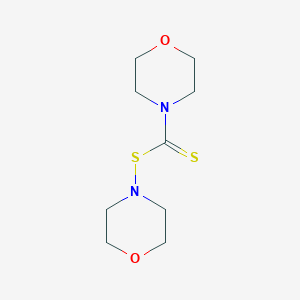
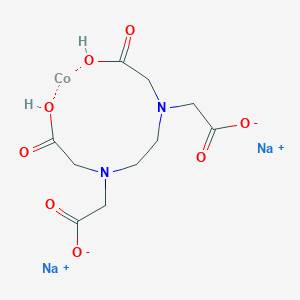
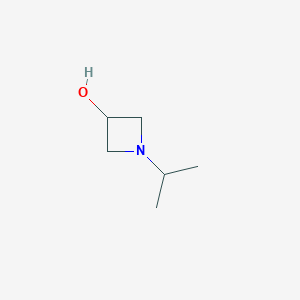
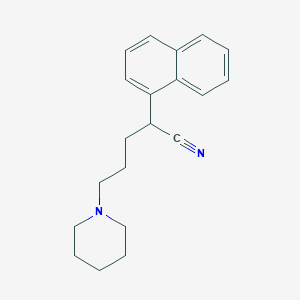
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
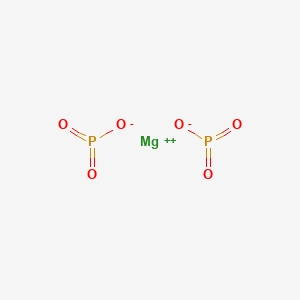
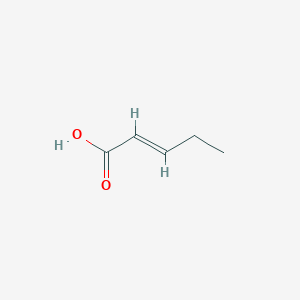
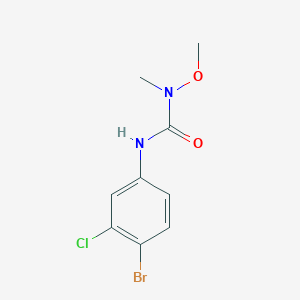
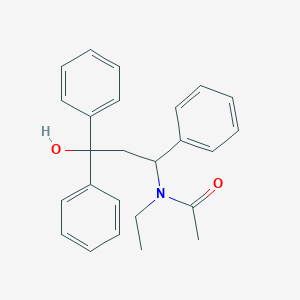
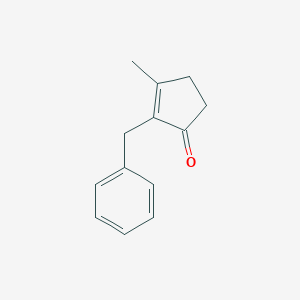
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)